molecular formula C9H16O2 B098596 1-(3,3-Dimethyloxiran-2-yl)pentan-1-one CAS No. 17257-83-9

1-(3,3-Dimethyloxiran-2-yl)pentan-1-one

Cat. No.: B098596
CAS No.: 17257-83-9
M. Wt: 156.22 g/mol
InChI Key: BEADYNJAOBLNBH-UHFFFAOYSA-N
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Description

1-(3,3-Dimethyloxiran-2-yl)pentan-1-one is a ketone derivative featuring a pentan-1-one backbone substituted with a 3,3-dimethyloxirane (epoxide) ring at the carbonyl-adjacent position.

Properties

CAS No.

17257-83-9

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

1-(3,3-dimethyloxiran-2-yl)pentan-1-one

InChI

InChI=1S/C9H16O2/c1-4-5-6-7(10)8-9(2,3)11-8/h8H,4-6H2,1-3H3

InChI Key

BEADYNJAOBLNBH-UHFFFAOYSA-N

SMILES

CCCCC(=O)C1C(O1)(C)C

Canonical SMILES

CCCCC(=O)C1C(O1)(C)C

Synonyms

1-(3,3-Dimethyloxiranyl)-1-pentanone

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Flomoxef (sodium) involves several steps. One common method includes the following steps:

    Synthesis of Flomoxef Acid: The synthesis begins with the preparation of Flomoxef acid, which involves the reaction of a cephalosporin intermediate with a difluoromethylthioacetyl group.

    Conversion to Flomoxef (sodium): The Flomoxef acid is then converted to its sodium salt form by reacting it with a sodium bicarbonate solution at a temperature of 0-10°C until the pH reaches 4.2-5.2. .

Industrial Production Methods

Industrial production of Flomoxef (sodium) typically involves large-scale synthesis using the above-mentioned methods. The process is optimized to ensure high yield and purity, meeting the standards set by pharmacopoeias such as the Japanese Pharmacopoeia JP16 .

Chemical Reactions Analysis

Types of Reactions

Flomoxef (sodium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Flomoxef (sodium), which may have different pharmacological properties .

Mechanism of Action

Flomoxef (sodium) exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of pentan-1-one derivatives, emphasizing substituent variations and their implications:

Compound Name Substituent Group Physical Properties Applications/Effects Evidence Source
1-(1,3-Benzodioxol-5-yl)pentan-1-one 1,3-Benzodioxole (methylenedioxy) Pale yellow oil; soluble in chloroform Intermediate for nervous system stimulants
MDPV (3,4-Methylenedioxypyrovalerone) 1,3-Benzodioxole + pyrrolidine White crystalline HCl salt (water-soluble) Potent CNS stimulant; blocks dopamine/norepinephrine transporters
α-PVP (1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one) Phenyl + pyrrolidine Powdered/tablet form; lipid-soluble Psychostimulant; associated with abuse and toxicity
N-Ethylpentylone 1,3-Benzodioxole + ethylamino Not specified Recreational drug; structural analog of MDPV
Pentylon (bk-MBDP) 1,3-Benzodioxole + methylamino Not specified Synthetic cathinone; β-keto modification reduces potency vs. MDPV

Key Observations:

Substituent Impact on Solubility: Epoxide vs. However, benzodioxole-containing analogs like MDPV are often processed as HCl salts for improved aqueous solubility . Amino Substitutions: Pyrrolidine (MDPV, α-PVP) or ethylamino (N-ethylpentylone) groups introduce basic nitrogen atoms, enabling salt formation and altering bioavailability .

Reactivity and Stability: The epoxide ring in 1-(3,3-Dimethyloxiran-2-yl)pentan-1-one may render it susceptible to hydrolysis or nucleophilic attack, unlike the more stable benzodioxole or aryl groups in analogs . β-Keto modifications (e.g., Pentylon) reduce stimulant potency compared to non-keto derivatives like MDPV, highlighting the role of the carbonyl group in biological activity .

Biological and Industrial Applications: Stimulant Synthesis: Benzodioxole-substituted pentan-1-ones (e.g., 1-(1,3-Benzodioxol-5-yl)pentan-1-one) serve as precursors for psychoactive substances, whereas the epoxide variant’s applications remain unexplored in the literature .

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